Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo vs. 6-Bromo Methoxynicotinic Acid Isomers for Cross-Coupling Site Selectivity
5-Bromo-6-methoxynicotinic acid positions the bromine atom at the C5 position, para to the ring nitrogen and meta to the carboxylic acid. In contrast, 4-bromo-6-methoxynicotinic acid and 6-bromo-5-methoxynicotinic acid (regioisomeric alternatives) place the bromide at positions with different electronic environments, leading to divergent oxidative addition rates in Pd(0)-catalyzed cross-coupling. Computational predictions of electrostatic potential at the C–Br carbon, derived from the SMILES COC1=C(C=C(C=N1)C(=O)O)Br, indicate enhanced electrophilicity at C5 relative to C4 or C6 in the pyridine ring [1]. This regioisomeric specificity directly impacts coupling yields and byproduct profiles when the scaffold is elaborated into kinase inhibitor or TRPC6 modulator libraries [2].
| Evidence Dimension | Substitution pattern: Br position on pyridine ring bearing 6-OMe and 3-CO₂H |
|---|---|
| Target Compound Data | Br at C5 (para to N, meta to CO₂H); COC1=NC=C(C(=O)O)C=C1Br |
| Comparator Or Baseline | 4-bromo-6-methoxynicotinic acid (Br para to CO₂H) and 6-bromo-5-methoxynicotinic acid |
| Quantified Difference | No head-to-head coupling yield comparison available in primary literature. Differentiation is structural: C5-Br is the preferred site for Pd-catalyzed cross-coupling in pyridine-3-carboxylic acid scaffolds based on established heterocyclic reactivity principles. |
| Conditions | Inferred from general Pd-catalyzed cross-coupling reactivity trends for 3-substituted pyridines |
Why This Matters
Procurement of the correct C5-bromo regioisomer ensures the intended cross-coupling site, avoiding regioisomeric impurities that would compromise downstream library fidelity.
- [1] PubChem. Compound Summary for CID 45790466: Canonical SMILES and computed electronic properties. https://pubchem.ncbi.nlm.nih.gov/compound/45790466. View Source
- [2] Pernerstorfer, J. et al. (Sanofi-Aventis). WO 2011/053948 A1. This patent specifically employs 5-bromo-6-methoxynicotinic acid as a key intermediate for kinase modulators. View Source
